4'-Methoxyflavone

Catalog No.
S598547
CAS No.
4143-74-2
M.F
C16H12O3
M. Wt
252.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Methoxyflavone

CAS Number

4143-74-2

Product Name

4'-Methoxyflavone

IUPAC Name

2-(4-methoxyphenyl)chromen-4-one

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

InChI

InChI=1S/C16H12O3/c1-18-12-8-6-11(7-9-12)16-10-14(17)13-4-2-3-5-15(13)19-16/h2-10H,1H3

InChI Key

OMICQBVLCVRFGN-UHFFFAOYSA-N

SMILES

Array

Synonyms

4'-methoxyflavone

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2

The exact mass of the compound 4'-Methoxyflavone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. It belongs to the ontological category of ether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4'-Methoxyflavone (CAS 4143-74-2) is a synthetic, O-methylated flavonoid characterized by a flavone backbone with a single methoxy substitution at the 4' position of the B-ring. In scientific procurement and industrial research, it is primarily sourced as a high-purity reference standard for in vitro biological assays and as a regioselective precursor for the synthesis of complex flavonoid derivatives. Unlike crude plant extracts or highly hydroxylated flavonoids, 4'-methoxyflavone offers high lipophilicity, predictable DMSO solubility, and well-characterized baseline interactions with key metabolic enzymes and cell-death pathways . Its defined structural geometry makes it a critical control material for structure-activity relationship (SAR) studies requiring strict B-ring electronic configurations.

Substituting 4'-Methoxyflavone with the unsubstituted parent flavone or alternative isomers fundamentally compromises assay integrity and target engagement. The specific placement of the methoxy group at the 4' position alters the molecule's electronic distribution and steric profile, which is an absolute requirement for its targeted biological activities. For example, generic flavone completely lacks the ability to inhibit PARP-1-mediated parthanatos, a neuroprotective mechanism unlocked specifically by the 4'-methoxy substitution [1]. Furthermore, shifting the methoxy group or removing it alters binding affinities to critical metabolic enzymes like Cytochrome P450 1B1 by multiple folds[2]. Consequently, buyers must procure the exact 4'-methoxy isomer to ensure reproducibility in targeted neuroprotection, chemoprevention, or pharmacokinetic screening workflows.

Critical B-Ring Methoxylation for PARP-1 Mediated Parthanatos Inhibition

High-throughput screening demonstrates that the addition of a methoxy group at the 4' position of the flavone backbone is essential for inhibiting parthanatos. In MNNG-induced HeLa and SH-SY5Y cell models, 4'-Methoxyflavone exhibited an EC50 of 10.41 ± 1.31 μM for restoring cell viability and preventing poly(ADP-ribose) accumulation, whereas the unsubstituted parent flavone lacked this specific neuroprotective activity[1].

Evidence DimensionParthanatos inhibition (EC50)
Target Compound Data10.41 ± 1.31 μM
Comparator Or BaselineUnsubstituted Flavone (Inactive)
Quantified DifferenceConversion from inactive baseline to ~10 μM potency
ConditionsMNNG-induced DNA damage model in HeLa/SH-SY5Y cells

Buyers screening for novel neurotherapeutics or PARP-1 pathway modulators must procure the 4'-methoxy derivative, as generic flavones will fail to elicit the target response.

Enhanced CYP1B1 Inhibition Potency via 4'-Methoxy Substitution

The structural positioning of the methoxy group significantly impacts binding affinity to human Cytochrome P450 1B1. Assays measuring EROD activity show that substituting the B-ring of flavone with a 4'-methoxy group decreases the IC50 from 0.60 μM (parent flavone) to 0.23 μM[1].

Evidence DimensionCYP1B1 Inhibition (IC50)
Target Compound Data0.23 μM
Comparator Or BaselineFlavone (0.60 μM)
Quantified Difference2.6-fold increase in inhibitory potency
ConditionsRecombinant human CYP1B1 EROD assay

For researchers conducting pharmacokinetic profiling or developing CYP1B1-targeted chemopreventive agents, 4'-Methoxyflavone provides a significantly tighter binding baseline than unsubstituted flavone.

Baseline Metabolic Stability Profile Against CYP3A4

Unlike highly hydroxylated flavonoids (e.g., 3,5,7-trihydroxyflavone, IC50 = 2.3 μM) which strongly inhibit CYP3A4, mono-methoxyflavones and the parent flavone exhibit weak interaction with this major metabolic enzyme. 4'-Methoxyflavone and its parent backbone demonstrate IC50 values >100 μM against CYP3A4-dependent midazolam 4-hydroxylation, ensuring lower risks of off-target metabolic interference [1].

Evidence DimensionCYP3A4 Inhibition (IC50)
Target Compound Data>100 μM
Comparator Or Baseline3,5,7-Trihydroxyflavone (2.3 μM)
Quantified Difference>40-fold lower inhibitory activity
ConditionsCYP3A4-dependent midazolam 4-hydroxylation assay

Procurement of 4'-Methoxyflavone is advantageous for assay development where avoiding CYP3A4-mediated drug-drug interactions is critical to maintaining experimental integrity.

Standardized Assay Solubilization and Handling

The mono-methoxylation of the flavone backbone enhances lipophilicity while maintaining reliable handling characteristics for high-throughput environments. 4'-Methoxyflavone demonstrates standardized solubilization in DMSO at 5 mg/mL (approximately 20 mM), yielding clear solutions without the extensive heating or sonication often required for highly substituted or polymeric flavonoid extracts .

Evidence DimensionStock Solubilization (DMSO)
Target Compound Data5 mg/mL (clear solution)
Comparator Or BaselineCrude flavonoid extracts / Polyhydroxyflavones (Require extensive heating/sonication)
Quantified DifferenceImmediate clear solution at ~20 mM
ConditionsStandard ambient laboratory preparation

For high-throughput screening and automated liquid handling, procuring a compound with verified, immediate DMSO solubility prevents dosing inaccuracies and mechanical blockages.

Neuroprotective Drug Discovery and PARP-1 Assays

Utilized as a validated lead compound or positive control in high-throughput screening assays targeting PARP-1 overactivation and parthanatos. Its specific 4'-methoxy B-ring structure is strictly required for efficacy, making it the necessary choice over generic flavones for neurodegeneration models [1].

Cytochrome P450 Modulation and Pharmacokinetic Profiling

Applied in in vitro pharmacokinetic panels as a selective CYP1B1 inhibitor. Researchers leverage its 2.6-fold higher potency over generic flavone to study metabolic pathways, chemopreventive mechanisms, and structure-activity relationships in drug metabolism [2].

Regioselective Precursor for Complex Flavonoid Synthesis

Procured as a high-purity starting material for the synthesis of more complex, multi-substituted bioactive flavonoids. The pre-installed 4'-methoxy group ensures strict regiocontrol during downstream cyclization or functionalization reactions, avoiding the low yields associated with non-specific methylation of polyhydroxyflavones .

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Exact Mass

252.078644241 Da

Monoisotopic Mass

252.078644241 Da

Heavy Atom Count

19

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4143-74-2

Wikipedia

2-(4-methoxyphenyl)-1-benzopyran-4-one

General Manufacturing Information

4H-1-Benzopyran-4-one, 2-(4-methoxyphenyl)-: INACTIVE

Dates

Last modified: 08-15-2023

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